4-(3-Methoxyphenoxy)benzaldehyde CAS 855474-84-9 properties
4-(3-Methoxyphenoxy)benzaldehyde CAS 855474-84-9 properties
Executive Summary
4-(3-Methoxyphenoxy)benzaldehyde (CAS 855474-84-9) is a specialized biaryl ether intermediate used primarily in the synthesis of small molecule therapeutics and advanced organic materials. Structurally, it features a reactive aldehyde handle and a meta-substituted methoxy ether linkage. This specific substitution pattern (3-methoxy vs. the more common 4-methoxy) offers unique steric and electronic properties, making it a critical scaffold for Type II kinase inhibitors , where the "bent" conformation of the diaryl ether facilitates binding to the DFG-out pocket of protein kinases.
This guide provides a validated synthetic protocol, reactivity profile, and application overview, designed for medicinal chemists and process engineers.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-(3-Methoxyphenoxy)benzaldehyde |
| CAS Number | 855474-84-9 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol |
| SMILES | COc1cccc(Oc2ccc(C=O)cc2)c1 |
| Appearance | Pale yellow crystalline solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |
| Storage | Inert atmosphere (Ar/N₂), 2-8°C (Aldehydes are prone to air oxidation) |
Validated Synthetic Protocol
The most robust route to CAS 855474-84-9 is via Nucleophilic Aromatic Substitution (SNAr) . This method is preferred over Ullmann coupling due to milder conditions, higher yields, and the absence of transition metal contaminants (e.g., Copper), which is critical for pharmaceutical intermediates.
Reaction Scheme
The synthesis couples 4-fluorobenzaldehyde (electrophile) with 3-methoxyphenol (nucleophile) using a carbonate base in a polar aprotic solvent.
Figure 1: SNAr mechanism for the synthesis of the target diaryl ether.
Step-by-Step Methodology
Reagents:
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3-Methoxyphenol (1.05 equiv)
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Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)
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Dimethyl Sulfoxide (DMSO), anhydrous [0.5 M concentration relative to aldehyde]
Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen.
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Charging: Add 4-fluorobenzaldehyde (e.g., 12.4 g, 100 mmol) and 3-methoxyphenol (13.0 g, 105 mmol) to the flask.
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Solvation: Add anhydrous DMSO (200 mL). Stir until a homogeneous solution is obtained.
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Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion. Note: The reaction may become slightly exothermic.
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Reaction: Heat the mixture to 90°C . Monitor by TLC (20% EtOAc/Hexanes) or HPLC. Conversion is typically >98% within 4-6 hours.
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Critical Control Point: Do not exceed 120°C to prevent Cannizzaro disproportionation of the aldehyde.
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Workup:
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Pour the mixture into crushed ice/water (1000 mL) with vigorous stirring. The product typically precipitates as a solid or oil.
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Extract with Ethyl Acetate (3 x 150 mL).
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Wash combined organics with 1M NaOH (2 x 100 mL) to remove unreacted phenol (Critical for purity).
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Wash with Brine (100 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize from hot Heptane/EtOAc (10:1) or purify via silica gel chromatography (Gradient: 0-15% EtOAc in Hexanes).
Reactivity & Functionalization Profile
The versatility of 4-(3-methoxyphenoxy)benzaldehyde lies in its orthogonal reactivity . The aldehyde serves as a "warhead" for diversification, while the biaryl ether core remains chemically inert under most standard synthetic conditions.
Figure 2: Functionalization tree demonstrating the compound's utility as a divergent intermediate.
Key Transformations
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Reductive Amination (High Value):
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Reaction with primary/secondary amines using STAB (Sodium Triacetoxyborohydride) in DCE yields benzyl amines.
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Application: This is the primary route for installing the "hinge-binding" motif in kinase inhibitors.
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Demethylation:
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Treatment with BBr₃ (Boron Tribromide) at -78°C cleaves the methyl ether to yield the phenol.
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Caution: The aldehyde must be protected (e.g., as an acetal) or converted prior to BBr₃ treatment to avoid polymerization.
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Applications in Drug Discovery[6][7]
Kinase Inhibitor Scaffold (Type II)
The 3-methoxyphenoxy moiety mimics the distal hydrophobic pocket binders found in approved drugs like Sorafenib and Regorafenib . The meta-substitution (3-position) induces a specific torsion angle between the two phenyl rings, often favoring the "DFG-out" inactive kinase conformation, which improves selectivity over Type I (ATP-competitive) inhibitors.
PROTAC Linker Attachment
The aldehyde group provides a convenient attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs) . By converting the aldehyde to a handle (e.g., via reductive amination to a piperazine), chemists can attach E3 ligase ligands (like Cereblon or VHL) to the biaryl ether "warhead."
Safety & Handling (SDS Summary)
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GHS Classification: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid contact with strong oxidizers. Aldehydes can autoxidize to carboxylic acids upon prolonged exposure to air; store under inert gas.
References
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SNAr Methodology for Diaryl Ethers
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Yeager, G. W., & Schissel, D. N. (1991).[4] Synthesis of 4-aryloxybenzaldehydes and acetophenones. Synthesis, 1991(01), 63-68.
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Structural Analogs & Crystallography
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Schäfer, A., et al. (2015).[1] Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E, 71(12), o1021.
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Kinase Inhibitor Design (Biaryl Ethers)
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Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.
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General Aldehyde Reactivity
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
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